molecular formula C17H17N3O4 B11416659 ethyl 2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-ylcarbamate

ethyl 2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-ylcarbamate

Cat. No.: B11416659
M. Wt: 327.33 g/mol
InChI Key: NICHJVDQFWARSF-UHFFFAOYSA-N
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Description

N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE is a complex organic compound with a unique structure that includes a quinazolinone core

Preparation Methods

The synthesis of N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core, followed by further functionalization to introduce the ethoxyformamide group. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyformamide group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE can be compared with similar compounds such as:

    2-(2-Hydroxyphenyl)oxazoles: These compounds also contain a hydroxyphenyl group and exhibit similar chemical reactivity.

    Quinazolinone derivatives: Compounds with a quinazolinone core share structural similarities and may have comparable biological activities.

    Ethoxyformamide derivatives: These compounds have similar functional groups and can undergo analogous chemical reactions

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

ethyl N-[2-(2-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamate

InChI

InChI=1S/C17H17N3O4/c1-2-24-17(23)19-20-15(12-8-4-6-10-14(12)21)18-13-9-5-3-7-11(13)16(20)22/h3-10,15,18,21H,2H2,1H3,(H,19,23)

InChI Key

NICHJVDQFWARSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3O

Origin of Product

United States

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